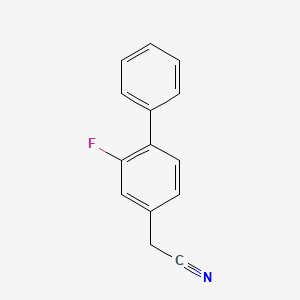

2-Fluorobiphenyl-4-acetonitrile

Description

Biphenyl scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and capacity for π-π interactions. The fluorine substituent enhances electronegativity and metabolic stability, while the acetonitrile group serves as a versatile intermediate in organic synthesis, enabling further functionalization via hydrolysis, reduction, or cross-coupling reactions .

Properties

Molecular Formula |

C14H10FN |

|---|---|

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)acetonitrile |

InChI |

InChI=1S/C14H10FN/c15-14-10-11(8-9-16)6-7-13(14)12-4-2-1-3-5-12/h1-7,10H,8H2 |

InChI Key |

FSUMNZMCADOFGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CC#N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Fluorobiphenyl-4-acetonitrile with structurally related fluorophenyl acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Features and Substituent Effects

Physicochemical Properties

Q & A

Basic: What are the common synthetic routes for preparing 2-Fluorobiphenyl-4-acetonitrile, and how can reaction conditions be optimized for yield improvement?

Answer:

The synthesis typically involves:

- Suzuki-Miyaura Cross-Coupling : Aryl halides (e.g., 2-fluorophenylboronic acid) are coupled with 4-bromobenzonitrile derivatives under palladium catalysis. Optimize ligand choice (e.g., SPhos) and solvent (toluene/ethanol) to enhance regioselectivity .

- Nitrile Functionalization : Direct cyanation of biphenyl intermediates via nucleophilic substitution (e.g., using KCN/CuCN) at the 4-position. Temperature control (80–120°C) and anhydrous conditions minimize side reactions .

Yield Optimization : Use microwave-assisted synthesis for faster reaction kinetics or employ flow chemistry for precise temperature/pH control .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

Answer:

- Structural Confirmation :

- X-ray Crystallography : Resolves fluorine positioning and biphenyl torsion angles (e.g., C–F bond length ~1.34 Å) .

- NMR Spectroscopy : NMR distinguishes fluorine environments (δ −110 to −120 ppm for aromatic F), while NMR confirms nitrile carbon resonance (δ ~115 ppm) .

- Purity Assessment :

Advanced: How can computational chemistry (e.g., DFT) predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Fluorine’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic attack at the nitrile-bearing ring .

- Transition-State Analysis : Simulate Pd-catalyzed coupling steps to evaluate steric effects from the fluorophenyl group. Solvent polarity (ε) and ligand steric parameters (%V) are critical variables .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What methodological strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC) across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate results from heterogeneous studies, adjusting for variables like solvent (DMSO vs. PBS) or assay temperature .

Case Study : Conflicting cytotoxicity reports may arise from differential metabolite formation in hepatic vs. renal microsomes. Use LC-MS/MS to track metabolic pathways .

Advanced: What are the challenges in optimizing this compound for material science applications, such as organic semiconductors?

Answer:

- Crystallinity Control : Fluorine’s electronegativity disrupts π-π stacking, reducing charge mobility. Mitigate by co-crystallizing with electron-rich aromatics (e.g., anthracene derivatives) .

- Stability Testing : Accelerated aging under UV light (λ = 365 nm) quantifies nitrile hydrolysis to amides. Use TGA-DSC to assess thermal degradation thresholds (>250°C) .

Key Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHFN | |

| Melting Point | 85–87°C (lit.) | |

| LogP (Partition Coeff.) | 2.8 ± 0.3 (Predicted) | |

| UV-Vis λ | 270 nm (in acetonitrile) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.